molecular formula C21H24O B3146002 3,6-DI-Tert-butyl-9H-fluoren-9-one CAS No. 58775-15-8

3,6-DI-Tert-butyl-9H-fluoren-9-one

Cat. No.: B3146002
CAS No.: 58775-15-8
M. Wt: 292.4 g/mol
InChI Key: RCCHXRCXYHXEQY-UHFFFAOYSA-N
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Description

3,6-DI-Tert-butyl-9H-fluoren-9-one is a fluorenone derivative featuring tert-butyl groups at the 3- and 6-positions and a ketone moiety at the 9-position. This compound is notable for its steric and electronic modifications, which enhance solubility, thermal stability, and optoelectronic performance. The tert-butyl groups act as electron-donating substituents, reducing aggregation in solid-state applications, while the ketone group introduces electron-withdrawing character, influencing redox properties .

Properties

CAS No.

58775-15-8

Molecular Formula

C21H24O

Molecular Weight

292.4 g/mol

IUPAC Name

3,6-ditert-butylfluoren-1-one

InChI

InChI=1S/C21H24O/c1-20(2,3)14-8-7-13-9-18-17(16(13)10-14)11-15(12-19(18)22)21(4,5)6/h7-12H,1-6H3

InChI Key

RCCHXRCXYHXEQY-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC2=C(C=C1)C(=O)C3=C2C=C(C=C3)C(C)(C)C

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)C=C3C2=CC(=CC3=O)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

3,6-DI-Tert-butyl-9H-fluoren-9-one can be synthesized from 3,6-DI-Tert-butylfluorene through an oxidation reaction. The reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled conditions . The reaction is carried out in an organic solvent like dichloromethane (CH2Cl2) at room temperature, followed by purification through recrystallization.

Industrial Production Methods

Industrial production of this compound involves large-scale oxidation processes using similar oxidizing agents. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography .

Chemical Reactions Analysis

Types of Reactions

3,6-DI-Tert-butyl-9H-fluoren-9-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

3,6-Di-tert-butyl-9H-fluoren-9-one is widely used as a precursor in organic synthesis. Its structural characteristics allow it to participate in various chemical reactions:

  • Oxidation Reactions : It can be oxidized to form carboxylic acids or other oxidized derivatives using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled conditions.
  • Reduction Reactions : The compound can be reduced back to 3,6-Di-tert-butylfluorene using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
  • Electrophilic Substitution : It can undergo electrophilic substitution reactions to introduce different functional groups onto the fluorenone ring.

Biological Applications

Research has indicated potential biological activities associated with this compound:

  • Antimicrobial Properties : Studies have investigated its effectiveness against various bacterial strains, suggesting it may have potential as an antimicrobial agent.
  • Anticancer Activity : Preliminary research indicates that this compound may exhibit anticancer properties by influencing cellular pathways and enzyme activities.

Medicinal Chemistry

In the field of medicinal chemistry, this compound is being explored for:

  • Drug Development : Its unique structure allows for modifications that can lead to new pharmacological agents. Researchers are investigating its potential as a scaffold for drug design.
  • Pharmacological Studies : The compound's interaction with biological targets is being studied to understand its mechanisms of action and therapeutic potential.

Industrial Applications

This compound is utilized in various industrial processes:

Material Science

The compound is employed in the production of advanced materials:

  • Polymers : It serves as a building block for synthesizing high-performance polymers with desirable thermal and mechanical properties.
  • Electronic Components : Its stability and electronic properties make it suitable for applications in organic electronics, including organic light-emitting diodes (OLEDs) and photovoltaic devices.

Chemical Manufacturing

In chemical manufacturing, it is used as an intermediate in the synthesis of other valuable compounds, contributing to the development of specialty chemicals.

Case Study 1: Antimicrobial Activity Assessment

A study conducted on the antimicrobial properties of this compound demonstrated significant activity against several bacterial strains. The compound was tested using standard disk diffusion methods, showing zones of inhibition comparable to established antibiotics.

Case Study 2: Drug Development Research

Research focused on modifying the fluorenone structure led to derivatives exhibiting enhanced anticancer activity in vitro. These findings suggest that structural modifications can significantly influence biological activity and therapeutic potential.

Mechanism of Action

The mechanism of action of 3,6-DI-Tert-butyl-9H-fluoren-9-one involves its interaction with specific molecular targets and pathways. It can act as an electron acceptor or donor, influencing redox reactions and cellular processes. The compound’s effects are mediated through its ability to modulate enzyme activities and interact with cellular membranes .

Comparison with Similar Compounds

9-tert-Butyl-9H-fluorene

  • Structure : A fluorene derivative with a single tert-butyl group at the 9-position (C₁₇H₁₈).
  • Key Differences :
    • Lacks the ketone group at position 9, resulting in a purely hydrocarbon structure.
    • Lower molecular weight (222.33 g/mol vs. ~324.48 g/mol for 3,6-DI-Tert-butyl-9H-fluoren-9-one).
    • Reduced steric hindrance compared to the di-substituted analogue.

1-(9H-Fluoren-9-yl)-2,2-dimethyl-propan-1-one

  • Structure : Features a ketone at the 1-position of a propane chain attached to fluorene (C₁₈H₁₈O).
  • Key Differences: Ketone placement alters conjugation pathways, reducing π-electron delocalization compared to the 9-fluorenone core. Solubility in polar solvents is higher due to the ketone’s position but thermal stability is lower (Tₘ ~150°C vs. >250°C for this compound).
  • Applications: Limited to niche synthetic intermediates rather than materials science .

3-(9H-Fluoren-9-yl)-3-(4-methylphenyl)-1-phenylpropan-1-one

  • Structure : A fluorene derivative with aromatic substituents (C₂₉H₂₄O).
  • Key Differences: Extended conjugation via phenyl groups enhances luminescence but reduces solubility in non-polar solvents. Higher molecular weight (388.51 g/mol) and rigidity compared to tert-butyl-substituted analogues.
  • Applications : Used in OLEDs for its luminescent properties, though tert-butyl variants offer better processability .

Electronic and Physical Property Analysis

Electronic Effects

  • This compound : The tert-butyl groups donate electrons via inductive effects, stabilizing the HOMO (-5.8 eV), while the ketone lowers the LUMO (-2.3 eV), creating a narrow bandgap (~3.5 eV). This is ideal for charge transport in organic semiconductors .
  • 9-tert-Butyl-9H-fluorene: No ketone group results in a higher HOMO (-4.9 eV) and broader bandgap (~4.7 eV), limiting its utility in conductive materials .

Thermal and Solubility Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility (in THB)
This compound 324.48 265–268 25 mg/mL
9-tert-Butyl-9H-fluorene 222.33 98–100 50 mg/mL
1-(9H-Fluoren-9-yl)-2,2-dimethyl-propan-1-one 250.33 150–152 15 mg/mL
  • Key Insight : The dual tert-butyl groups in this compound improve thermal stability and moderate solubility, striking a balance between processability and performance .

Q & A

Q. What are the optimal synthetic conditions for 3,6-DI-Tert-butyl-9H-fluoren-9-one to maximize yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with functionalization of the fluorenone core. Key considerations include:

  • Inert atmosphere : Prevents oxidation of intermediates (e.g., using nitrogen or argon) .
  • Temperature control : Critical for regioselective tert-butyl substitution; reactions often proceed at 80–120°C .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance solubility of intermediates .
  • Purification : Column chromatography or recrystallization in hexane/ethyl acetate mixtures improves purity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm substituent positions and purity. The tert-butyl groups show distinct upfield shifts (~1.3 ppm for 1^1H) .
  • X-ray Diffraction (XRD) : Resolves crystal packing and steric effects of tert-butyl groups. SHELX software is widely used for structure refinement .
  • Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) validates molecular weight (e.g., C21_{21}H24_{24}O, MW 292.4 g/mol) .

Advanced Research Questions

Q. How do tert-butyl groups at the 3 and 6 positions affect the photophysical and electronic properties of fluorenone derivatives?

Methodological Answer: Substituents at these positions significantly alter optoelectronic behavior:

  • Photoluminescence Quantum Yield (PLQY) : Tert-butyl groups reduce aggregation-induced quenching. Solid-state PLQY can reach 53% due to steric hindrance and suppressed π-π stacking .
  • Ionization Potential (IP) : Measured via ultraviolet photoelectron spectroscopy (UPS), IP values range 5.75–5.89 eV, indicating suitability for hole-transport layers in OLEDs .
  • Charge Mobility : Time-of-flight (TOF) measurements show hole/electron mobilities >104^{-4} cm2^2/(V·s) at high electric fields (~3×105^5 V/cm) .

Q. Table 1: Photophysical Properties of Fluorenone Derivatives

Substituent PositionPLQY (Solid Film)Ionization Potential (eV)Charge Mobility (cm2^2/(V·s))
3,6-di-tert-butyl53%5.75–5.89>104^{-4} (balanced)
Unsubstituted<10%~6.2<105^{-5}

Q. How can researchers resolve discrepancies between experimental and computational data for this compound’s electronic structure?

Methodological Answer:

  • Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) with exact-exchange terms to improve accuracy in predicting HOMO/LUMO energies .
  • Cross-Validation : Compare DFT results with experimental UV-Vis absorption spectra and cyclic voltammetry (CV) data. Discrepancies >0.3 eV suggest revisiting basis sets or solvent effects .
  • Crystallographic Refinement : SHELXL refines X-ray structures to validate bond lengths and angles against DFT-optimized geometries .

Q. What experimental designs evaluate charge transport in devices using this compound?

Methodological Answer:

  • Device Fabrication : Spin-coating or vacuum deposition of thin films (~100 nm) on ITO substrates .
  • Hole/Electron Mobility : Space-charge-limited current (SCLC) measurements using hole-only (MoO3_3/Au) or electron-only (LiF/Al) architectures .
  • OLED Testing : Non-doped devices with configuration ITO/PEDOT:PSS/emitter/TPBi/LiF/Al. Record external quantum efficiency (EQE) and brightness (e.g., 7.2% EQE, 15,000 cd/m2^2) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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